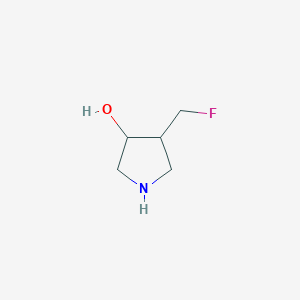
3-Chloro-N-isobutylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-isobutylpyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-isobutylpyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method is the cyclization of 1,2-diamines with α-haloketones.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through halogenation reactions. For example, the reaction of pyrazine with chlorine gas or N-chlorosuccinimide (NCS) can introduce the chlorine atom at the desired position.
Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions. This can be achieved by reacting the chlorinated pyrazine with isobutyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-isobutylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Various substituted pyrazine derivatives.
Oxidation Reactions: Pyrazine N-oxides.
Reduction Reactions: Reduced amine derivatives.
Coupling Reactions: Biaryl pyrazine derivatives.
Applications De Recherche Scientifique
3-Chloro-N-isobutylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-isobutylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the chlorine atom and the isobutyl group can influence its binding affinity and specificity. The compound may exert its effects through inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
3-Chloro-N-isobutylpyrazin-2-amine can be compared with other pyrazine derivatives, such as:
2-Aminopyrazine: Lacks the chlorine and isobutyl groups, resulting in different reactivity and biological activity.
3-Chloropyrazine:
N-Isobutylpyrazin-2-amine: Lacks the chlorine atom, leading to different reactivity and biological activity.
The presence of both the chlorine atom and the isobutyl group in this compound makes it unique and potentially more versatile in its applications.
Propriétés
Formule moléculaire |
C8H12ClN3 |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
3-chloro-N-(2-methylpropyl)pyrazin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3,(H,11,12) |
Clé InChI |
COISNWZQWKGBKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=NC=CN=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14774349.png)



![(4'-Bromo-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14774361.png)

![3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14774385.png)




